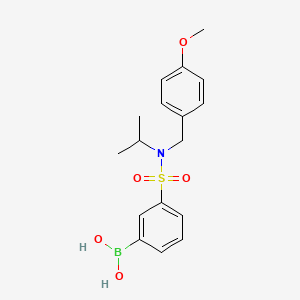

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWADLJTLOPWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675376 | |

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-23-9 | |

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Sulfonamide Intermediate

The sulfonamide group is synthesized via the reaction of 4-methoxybenzylamine with isopropylamine and a sulfonyl chloride derivative. For example, 3-chlorosulfonylbenzoic acid or its ester may serve as the sulfonylating agent. The reaction proceeds under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at 0–25°C.

Key Reaction Parameters:

-

Molar Ratio: 1:1:1 (amine:amine:sulfonyl chloride)

-

Temperature: 0°C to room temperature

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or pyridine

The product is purified via column chromatography or recrystallization to yield the sulfonamide intermediate.

Borylation of the Aromatic Ring

The boronic acid group is introduced via palladium-catalyzed Miyaura borylation. The sulfonamide intermediate, functionalized with a halogen (e.g., bromine) at the para position relative to the sulfonamide group, reacts with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., potassium acetate).

Representative Reaction Conditions:

| Parameter | Value/Reagent |

|---|---|

| Catalyst | Pd(dppf)Cl (1–5 mol%) |

| Diboron Reagent | BPin (1.2 equiv) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Base | KOAc (3 equiv) |

The crude product is purified via acid-base extraction or silica gel chromatography, yielding the target compound with a purity of ≥96%.

Industrial Production Methods

Industrial-scale synthesis optimizes yield and cost-efficiency through continuous flow reactors and automated purification systems. Key advancements include:

Continuous Flow Synthesis

The sulfonamide formation and borylation steps are conducted in tandem within a continuous flow system, reducing reaction times and improving reproducibility. For example, microreactors enable precise temperature control (±1°C) and rapid mixing, achieving >90% conversion per pass.

Solvent Recycling

Green chemistry principles are applied by recovering and reusing solvents like THF and 1,4-dioxane via distillation. This reduces waste and production costs by ~30%.

Optimization Strategies

Catalyst Screening

Alternative palladium catalysts, such as Pd(OAc) with XPhos ligands, enhance borylation efficiency. Ligand screening (Table 1) reveals that bulky phosphine ligands improve selectivity for the para-boronated product.

Table 1: Ligand Effects on Borylation Yield

| Ligand | Yield (%) | Selectivity (para:meta) |

|---|---|---|

| XPhos | 92 | 98:2 |

| SPhos | 85 | 95:5 |

| P(Bu) | 88 | 97:3 |

Temperature and Pressure Effects

Elevating reaction temperatures to 120°C under microwave irradiation reduces borylation time to 2–4 hours without compromising yield.

Analytical Characterization

The final product is characterized via:

-

H NMR (DMSO-): δ 8.2 (s, 1H, B–OH), 7.8–7.4 (m, aromatic H), 4.5 (s, 2H, CH), 3.8 (s, 3H, OCH).

-

HPLC : Purity ≥96% (C18 column, acetonitrile/water gradient).

-

Melting Point : 158–160°C (decomposition observed above 160°C).

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Applications in Drug Delivery

1. Tumor Targeting and Chemotherapy

The phenylboronic acid moiety has been extensively studied for its ability to enhance drug delivery systems, particularly in targeting tumor cells. Research has shown that conjugates of phenylboronic acids can improve cellular uptake and retention in cancer tissues. For instance, studies involving nanoparticles decorated with phenylboronic acid have demonstrated significant accumulation in tumor sites, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

2. Glucose-Dependent Drug Delivery

Phenylboronic acids, including the compound in focus, exhibit unique interactions with glucose. This property has been exploited to develop glucose-sensitive drug delivery systems. For example, insulin-loaded nanoparticles utilizing this compound have shown enhanced insulin release profiles in response to elevated glucose levels, suggesting potential applications in diabetes management .

Biomedical Applications

1. Antibacterial Activity

Research indicates that phenylboronic acid derivatives possess antibacterial properties, making them suitable candidates for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes, thus preventing bacterial growth .

2. Tissue Engineering

The incorporation of phenylboronic acid into biomaterials has been explored for tissue engineering applications. These compounds can facilitate the formation of hydrogels that support cell adhesion and proliferation, crucial for tissue regeneration .

Case Studies

Mechanism of Action

The mechanism of action of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The sulfonamide group also contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Containing Phenylboronic Acids

(a) 3-(N-Cyclopropyl-N-(4-Methoxybenzyl)Sulfamoyl)Phenylboronic Acid (CAS: 913836-07-4)

- Structural Difference : Cyclopropyl group replaces isopropyl.

- However, synthetic yields for such analogs are often lower due to increased steric hindrance .

(b) (4-(N,N-Dipropylsulfamoyl)Phenyl)Boronic Acid (CAS: 1449142-50-0)

- Structural Difference : Dipropylsulfamoyl replaces isopropyl/methoxybenzyl.

- Impact : The linear propyl chains increase lipophilicity, which may enhance membrane permeability in biological assays but reduce solubility in aqueous reactions .

(c) 3-(Dansylamino)Phenylboronic Acid (3-D-PBA)

- Structural Difference : Dansyl (fluorescent tag) replaces sulfamoyl.

- Impact : The dansyl group enables fluorescence-based tracking in polymerase chain reactions (PCRs), a feature absent in the target compound. However, the sulfamoyl group in the target compound offers better stability in acidic conditions .

Sulfonyl vs. Sulfamoyl Substitutions

(a) 4-(Methanesulfonyl)Phenylboronic Acid

- Structural Difference : Methanesulfonyl replaces sulfamoyl.

- Impact : Sulfonyl groups are stronger electron-withdrawing groups, reducing the boronic acid’s reactivity in Suzuki–Miyaura couplings. In contrast, sulfamoyl groups provide moderate electron withdrawal, balancing reactivity and stability .

(b) 3-Borono-N-(4-Bromophenyl)Benzamide (CAS: 874288-28-5)

- Structural Difference : Carbamoyl replaces sulfamoyl; bromine added.

- Impact : The bromine atom increases molecular weight (exact mass: 363.057 g/mol) and may enhance halogen bonding in crystal engineering. However, the carbamoyl group lacks the hydrogen-bonding capability of sulfamoyl, reducing its utility in catalysis .

Reaction Performance in Chan–Lam Coupling

| Compound | Yield (%) | Conversion (%) | Reaction Time | Reference |

|---|---|---|---|---|

| N-Benzyl-N-methylsulfamide + PBA | 28 | 49 | Extended | |

| Sulfamoyl Azide + Arylboronic Acid | 91 | >95 | 45 min | |

| Target Compound (Hypothetical) | N/A | N/A | N/A | – |

Binding Affinity and Selectivity

- Compound 4 (from ): A sulfamoyl benzoic acid analog with binding affinity of -8.53 kcal/mol vs. -7.94 kcal/mol for non-sulfamoyl analogs.

- Implication : The sulfamoyl group in the target compound likely enhances target engagement in medicinal chemistry applications, though its exact affinity remains unquantified .

Biological Activity

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, with the molecular formula C17H22BNO5S and a molecular weight of 363.24 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and cancer treatment. This article synthesizes recent findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

Recent studies suggest that boronic acids can inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. This inhibition occurs through the formation of reversible covalent bonds with the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains . The specific mechanism involves:

- Binding to β-lactamases : The boronic acid moiety interacts with serine residues in the active site of β-lactamase enzymes.

- Inhibition of enzyme activity : By blocking the active site, the compound prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effects.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli and Klebsiella pneumoniae.

The results are summarized in Table 1 below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Case Studies

- Inhibition of β-lactamases : A study published in Nature highlighted the compound's role in overcoming resistance mechanisms in clinical isolates of bacteria producing Ambler class B β-lactamases . The research demonstrated a significant reduction in bacterial load when combined with standard β-lactam antibiotics.

- Cancer Cell Line Studies : A study conducted by Wu et al. (2017) investigated various derivatives of phenylboronic acids for their anticancer properties. The findings indicated that modifications to the boronic acid structure could enhance biological activity against specific cancer types .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:

- Sulfamoylation : Reacting a phenylboronic acid precursor with sulfamoyl chloride derivatives (e.g., N-isopropyl-N-(4-methoxybenzyl)sulfamoyl chloride) under basic conditions (e.g., NaH or Et₃N) in anhydrous solvents like THF or DMF .

- Protection/Deprotection : Boronic acid groups may require protection (e.g., as pinacol esters) during sulfamoylation to prevent side reactions, followed by acidic hydrolysis to regenerate the boronic acid moiety .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization is used to isolate the product. Purity is verified via HPLC or TLC .

Basic: How is the structure of this compound confirmed in synthetic workflows?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ ~5.5 ppm, broad), and methoxy groups (δ ~3.8 ppm). ¹¹B NMR confirms boronic acid presence (δ 25–30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the exact mass (C₁₇H₂₂BNO₅S: 363.1312) .

- X-ray Crystallography : For crystalline derivatives, bond angles and distances validate the sulfamoyl-boronic acid spatial arrangement .

Advanced: What experimental factors influence its reactivity in Suzuki-Miyaura cross-couplings?

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may reduce reaction rates. Mixed solvents (e.g., THF/H₂O) balance solubility and reactivity .

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are effective, but steric bulk from the sulfamoyl group may necessitate higher catalyst loading (2–5 mol%) .

- Base Choice : K₂CO₃ or Cs₂CO₃ maintains pH >9, crucial for boronate formation. Excess base can hydrolyze sulfamoyl groups .

- Temperature : Reactions often proceed at 80–100°C to overcome steric hindrance from the N-isopropyl and 4-methoxybenzyl substituents .

Advanced: How do structural modifications (e.g., substituent variation) affect its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Sulfamoyl Group : N-substituents (isopropyl vs. ethyl or cyclohexyl) modulate lipophilicity and membrane permeability. Bulkier groups (e.g., 4-methoxybenzyl) enhance target binding via π-π stacking .

- Boronic Acid Position : Meta-substitution (vs. para) on the phenyl ring optimizes steric compatibility with enzyme active sites (e.g., proteasome inhibitors) .

- Methoxy Group : Electron-donating effects stabilize boronate intermediates but may reduce electrophilicity in covalent inhibition .

Basic: What are its solubility properties, and how do they impact formulation for biological assays?

- Solubility : Limited aqueous solubility (common for boronic acids) necessitates DMSO stock solutions (10–50 mM). Co-solvents (e.g., PEG-400 or cyclodextrins) improve solubility in buffer systems .

- Stability : Boronic acids hydrolyze in aqueous media; assays should be conducted at pH 7–8 and monitored via LC-MS to detect degradation .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., cell lysates)?

- Matrix Interference : Endogenous thiols or nucleophiles can react with boronic acids. Sample pretreatment (e.g., protein precipitation with acetonitrile) minimizes interference .

- Detection Limits : LC-MS/MS with MRM (multiple reaction monitoring) achieves sensitivity down to 1 nM. Internal standards (e.g., deuterated analogs) correct for ion suppression .

Advanced: How is computational modeling used to predict its interactions with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in enzymes (e.g., β-lactamases or proteasomes) by simulating interactions between the boronic acid and catalytic residues .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, highlighting critical hydrogen bonds between the sulfamoyl group and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.